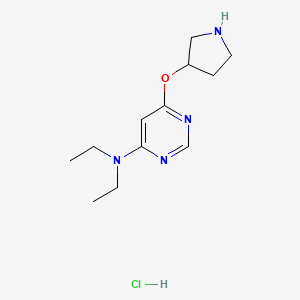
Guanosine, 2'-C-methyl-6-O-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine, 2’-C-methyl-6-O-methyl- is a modified nucleoside analog with the molecular formula C12H17N5O5 and a molecular weight of 311.29 g/mol. This compound is known for its significant antiviral properties, particularly against RNA viruses such as hepatitis C and respiratory syncytial virus (RSV). It is a derivative of guanosine, where the 2’-carbon and the 6-oxygen positions are methylated, enhancing its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 2’-C-methyl-6-O-methyl- typically involves the methylation of guanosine at the 2’-carbon and 6-oxygen positions. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure selective methylation. Common reagents used in these reactions include methyl iodide and strong bases like sodium hydride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions: Guanosine, 2’-C-methyl-6-O-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, often using reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium azide, methyl iodide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methylated positions.
Aplicaciones Científicas De Investigación
Guanosine, 2’-C-methyl-6-O-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its interaction with enzymes involved in nucleic acid metabolism.
Medicine: Its antiviral properties make it a candidate for the development of antiviral drugs, particularly against RNA viruses like hepatitis C and RSV.
Industry: It is used in the production of pharmaceuticals and as a research tool in the study of nucleic acid chemistry.
Mecanismo De Acción
The mechanism of action of Guanosine, 2’-C-methyl-6-O-methyl- involves its incorporation into viral RNA, leading to the termination of RNA synthesis. This compound targets viral RNA-dependent RNA polymerase, inhibiting the replication of RNA viruses. The methylation at the 2’-carbon and 6-oxygen positions enhances its stability and resistance to enzymatic degradation, making it more effective as an antiviral agent.
Comparación Con Compuestos Similares
Bemnifosbuvir (AT-527): Another guanosine analog with antiviral properties.
2’-F-2’-C-methyl guanosine: A similar compound with fluorine substitution at the 2’-carbon position.
Comparison: Guanosine, 2’-C-methyl-6-O-methyl- is unique due to its dual methylation, which enhances its stability and antiviral activity compared to other guanosine analogs. While compounds like Bemnifosbuvir and 2’-F-2’-C-methyl guanosine also exhibit antiviral properties, the specific modifications in Guanosine, 2’-C-methyl-6-O-methyl- provide distinct advantages in terms of resistance to enzymatic degradation and effectiveness against a broader range of RNA viruses .
Propiedades
Fórmula molecular |
C12H17N5O5 |
|---|---|
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
(3R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O5/c1-12(20)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16-9(6)21-2/h4-5,7,10,18-20H,3H2,1-2H3,(H2,13,15,16)/t5?,7?,10?,12-/m1/s1 |
Clave InChI |
OAIGYKVLSKBAJZ-VDXLJIONSA-N |
SMILES isomérico |
C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |
SMILES canónico |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)

phosphinyl]acetate]](/img/structure/B14795661.png)
![(3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14795668.png)

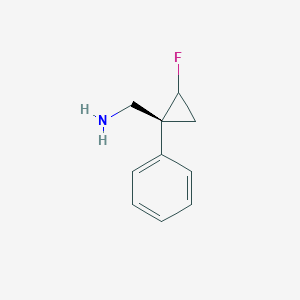
![3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)
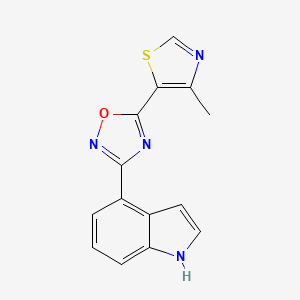
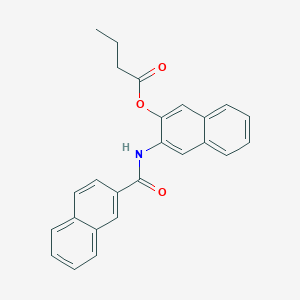
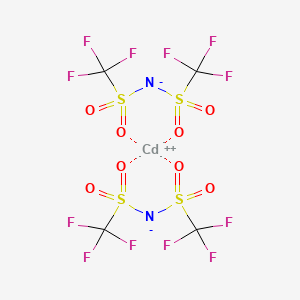
![(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B14795730.png)
